molecular formula C18H16ClN3O4S B3010118 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 952844-50-7

3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B3010118
CAS No.: 952844-50-7
M. Wt: 405.85
InChI Key: JQKGEVTWASENTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a chlorophenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the oxadiazole derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide has been studied for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The oxadiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
  • 3-((4-bromophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide
  • 3-((4-chlorophenyl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)propanamide

Uniqueness

What sets 3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-12-2-4-13(5-3-12)17-21-22-18(26-17)20-16(23)10-11-27(24,25)15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKGEVTWASENTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.